4,6-ビス(ベンジルオキシ)ピリミジン

概要

説明

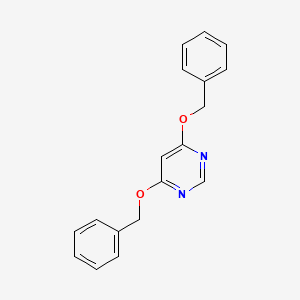

4,6-Bis(benzyloxy)pyrimidine is a heterocyclic organic compound with the molecular formula C18H16N2O2 It is characterized by a pyrimidine ring substituted with two benzyloxy groups at the 4 and 6 positions

科学的研究の応用

4,6-Bis(benzyloxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

作用機序

Target of Action

Pyrimidines, the core structure of this compound, are known to play a crucial role in the synthesis of dna and rna, and are involved in various biological processes .

Mode of Action

Pyrimidines generally interact with their targets by integrating into nucleic acids, disrupting normal cellular functions

Biochemical Pathways

Pyrimidines, including 4,6-Bis(benzyloxy)pyrimidine, are involved in several biochemical pathways. They are essential components of nucleotides, which are the building blocks of DNA and RNA. The synthesis of pyrimidines involves various input metabolites and key regulated steps, which are significant for physiology and metabolism .

Pharmacokinetics

Pyrimidine-based drugs have been noted for their biological potency and pharmacokinetics/pharmacodynamics properties

生化学分析

Biochemical Properties

The exact biochemical properties of 4,6-Bis(benzyloxy)pyrimidine are not fully understood as of my knowledge cutoff in 2021. Pyrimidine derivatives are known to interact with various enzymes and proteins in the body. For instance, they can act as inhibitors or activators of certain enzymes, influencing the rate of biochemical reactions . The nature of these interactions often depends on the specific structure and functional groups present in the pyrimidine derivative.

Cellular Effects

The cellular effects of 4,6-Bis(benzyloxy)pyrimidine are not well-documented. Pyrimidine derivatives can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the exact nature of the pyrimidine derivative and its interactions with cellular components.

Molecular Mechanism

The molecular mechanism of action of 4,6-Bis(benzyloxy)pyrimidine is not well-known. Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The specific mechanism would depend on the exact structure and properties of the pyrimidine derivative.

Dosage Effects in Animal Models

It’s common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially interacting with transporters or binding proteins and influencing their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can influence their activity or function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(benzyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with benzyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine is treated with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 4,6-Bis(benzyloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.

化学反応の分析

Types of Reactions

4,6-Bis(benzyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrimidine derivative.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Pyrimidine derivatives without benzyloxy groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

類似化合物との比較

4,6-Bis(benzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:

4,6-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different reactivity and applications.

4,6-Dichloropyrimidine: Contains chlorine atoms, making it more reactive towards nucleophilic substitution.

4,6-Diaminopyrimidine: Contains amino groups, which significantly alter its chemical and biological properties.

The uniqueness of 4,6-Bis(benzyloxy)pyrimidine lies in its benzyloxy groups, which provide specific steric and electronic effects, making it suitable for particular applications in medicinal chemistry and materials science.

生物活性

4,6-Bis(benzyloxy)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features two benzyloxy groups at the 4 and 6 positions of the pyrimidine ring, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that 4,6-bis(benzyloxy)pyrimidine exhibits potential antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating the immune response. This activity could make it a candidate for treating inflammatory diseases.

The biological activity of 4,6-bis(benzyloxy)pyrimidine can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory responses.

- Nucleic Acid Interaction : As a pyrimidine derivative, it can integrate into nucleic acids, disrupting normal cellular functions and affecting gene expression .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

| Enzyme Interaction | Potential inhibition of specific enzymes | , |

Case Study: Antimicrobial Efficacy

In a recent study, 4,6-bis(benzyloxy)pyrimidine was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4,6-bis(benzyloxy)pyrimidine remains under investigation. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to fully understand its metabolism and excretion pathways. Toxicological assessments indicate that the compound exhibits low toxicity in preliminary animal studies, but further research is required to confirm these findings .

特性

IUPAC Name |

4,6-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)12-21-17-11-18(20-14-19-17)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVBLJSKBEUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654786 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18337-66-1 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the hydrogen bonding in 2-benzylamino-4,6-bis(benzyloxy)pyrimidine differ from the other two compounds mentioned?

A1: In 2-benzylamino-4,6-bis(benzyloxy)pyrimidine (II), the molecules form centrosymmetric R(2)(2)(8) dimers through paired N-H···N hydrogen bonds []. This differs from 2-amino-4,6-dimethoxypyrimidine (I) and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine (III), where molecules are linked into chains of fused rings via N-H···N hydrogen bonds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。